AFP-464 free base
Overview
Description
Preparation Methods
The synthesis of AFP-464 free base involves multiple steps, starting with the preparation of the aminoflavone core structure. The synthetic route typically includes the following steps:
Formation of the flavone core: This involves the cyclization of appropriate precursors to form the flavone structure.
Introduction of amino groups: Amino groups are introduced through nitration followed by reduction.
Fluorination: Fluorine atoms are introduced using appropriate fluorinating agents under controlled conditions.
Final assembly: The final product is obtained through purification and crystallization processes.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, ensuring purity and consistency of the final product.
Chemical Reactions Analysis
AFP-464 free base undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the amino groups or other functional groups within the molecule.
Substitution: Halogen substitution reactions can be performed to introduce or replace fluorine atoms.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and fluorinating agents like diethylaminosulfur trifluoride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AFP-464 free base has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorination and amino group modifications on flavone derivatives.
Biology: It is studied for its effects on cellular pathways, particularly those involving HIF-1α and AhR.
Medicine: this compound has shown potential as an antitumor agent, particularly in breast cancer.
Mechanism of Action
AFP-464 free base exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. Upon activation, AhR translocates to the nucleus, where it influences the expression of various genes involved in cell growth and apoptosis. This compound is converted to metabolites that covalently bind to DNA, resulting in the activation of the p53 pathway and induction of apoptosis. This mechanism is particularly effective in certain cancer cell lines, leading to growth arrest and cell death .
Comparison with Similar Compounds
AFP-464 free base is unique due to its dual activity as a HIF-1α inhibitor and AhR activator. Similar compounds include:
Acriflavine Hydrochloride: Another HIF-1α inhibitor with different structural properties.
Oltipraz: A synthetic dithiolethione with chemopreventive properties, also targeting HIF pathways.
Cinnamaldehyde: Known for its anti-inflammatory and anticancer effects, it also inhibits HIF-1α but through different mechanisms
These compounds share some functional similarities with this compound but differ in their specific molecular targets and pathways, highlighting the uniqueness of this compound in its dual inhibitory and activatory roles.
Properties
IUPAC Name |
(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O3/c1-10-18(24)20(28)17-15(30)9-16(32-21(17)19(10)25)11-5-6-14(12(23)8-11)29-22(31)13(27)4-2-3-7-26/h5-6,8-9,13H,2-4,7,26-28H2,1H3,(H,29,31)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWJKUICJXPKFQ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCN)N)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196970 | |
Record name | AFP-464 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
468719-52-0 | |
Record name | AFP-464 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0468719520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AFP-464 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFP-464 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3HFV0VQ36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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